molecular formula C5H12ClNO4 B15203171 (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride

Cat. No.: B15203171
M. Wt: 185.60 g/mol
InChI Key: DRUSHUBYTZTXOS-VEGRVEBRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride is a chiral compound with significant importance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and an amino group, making it a versatile molecule in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride typically involves the stereoselective reduction of corresponding keto-sugars or amino sugars. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the reduction process, ensuring high yield and purity. The use of biocatalysts is preferred in industrial settings due to their specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as keto-sugars, fully saturated alcohols, and amides, each with unique properties and applications .

Scientific Research Applications

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple hydroxyl groups allows for hydrogen bonding and other interactions, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanoic acid
  • (2R,3S,4R)-2-amino-3,4,5-trihydroxyhexanal
  • (2R,3S,4R)-2-amino-3,4,5-trihydroxybutanal

Uniqueness

What sets (2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride apart from similar compounds is its specific stereochemistry and the presence of a hydrochloride group, which can influence its solubility and reactivity. This unique combination of features makes it particularly valuable in specific applications where precise molecular interactions are required .

Properties

Molecular Formula

C5H12ClNO4

Molecular Weight

185.60 g/mol

IUPAC Name

(2R,3S,4R)-2-amino-3,4,5-trihydroxypentanal;hydrochloride

InChI

InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H/t3-,4+,5-;/m0./s1

InChI Key

DRUSHUBYTZTXOS-VEGRVEBRSA-N

Isomeric SMILES

C([C@H]([C@H]([C@H](C=O)N)O)O)O.Cl

Canonical SMILES

C(C(C(C(C=O)N)O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.